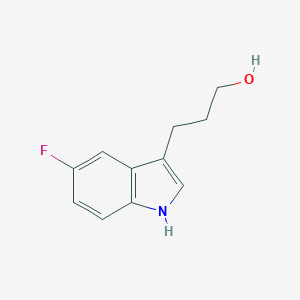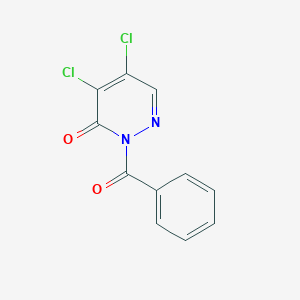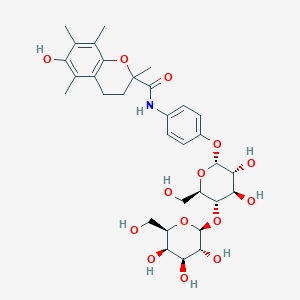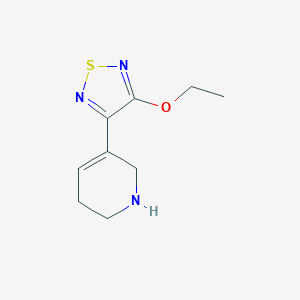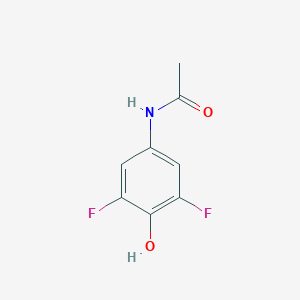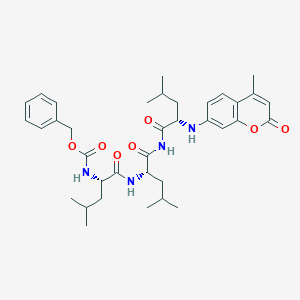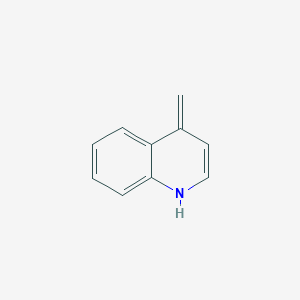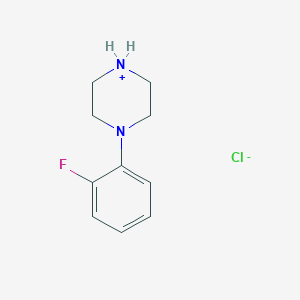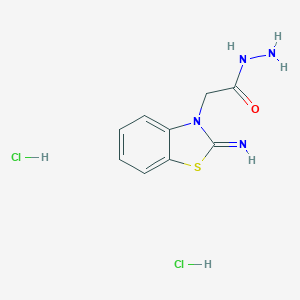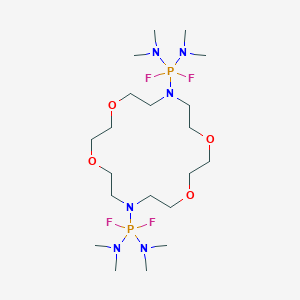
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of macrocyclic ligand that can coordinate with different metal ions, making it an essential tool in catalysis, bioinorganic chemistry, and materials science.
Wirkmechanismus
The mechanism of action of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is not well understood. However, it is believed that the compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with other molecules to catalyze various chemical reactions.
Biochemische Und Physiologische Effekte
There is currently no information on the biochemical and physiological effects of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-). However, it is important to note that this compound is not intended for medical use and should only be used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in lab experiments is its ability to form stable complexes with different metal ions. This property makes it an essential tool in catalysis and bioinorganic chemistry. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the use of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in scientific research. One potential area of study is the development of new catalysts for asymmetric synthesis and polymerization. Additionally, the compound can also be used to study the interactions between metal ions and biological molecules, which can lead to the development of new drugs and therapies. Finally, further research can be conducted to optimize the synthesis process of this compound, making it more accessible and cost-effective for scientific research.
Synthesemethoden
The synthesis of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diol with phosphorus oxychloride and tetramethylammonium fluoride in dichloromethane. The resulting product is then further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) has several potential applications in scientific research. It can be used as a ligand in coordination chemistry to form complexes with different metal ions. These complexes can be used as catalysts in various chemical reactions, such as asymmetric synthesis and polymerization. Furthermore, the compound can also be used in bioinorganic chemistry to study the interactions between metal ions and biological molecules.
Eigenschaften
CAS-Nummer |
139194-06-2 |
|---|---|
Produktname |
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl- |
Molekularformel |
C20H48F4N6O4P2 |
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
N-[[16-[bis(dimethylamino)-difluoro-λ5-phosphanyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-(dimethylamino)-difluoro-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C20H48F4N6O4P2/c1-25(2)35(21,22,26(3)4)29-9-13-31-17-19-33-15-11-30(12-16-34-20-18-32-14-10-29)36(23,24,27(5)6)28(7)8/h9-20H2,1-8H3 |
InChI-Schlüssel |
ZNZLSRUXRJSWPX-UHFFFAOYSA-N |
SMILES |
CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F |
Kanonische SMILES |
CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F |
Andere CAS-Nummern |
139194-06-2 |
Synonyme |
N-[[16-(bis(dimethylamino)-difluoro-phosphoranyl)-1,4,10,13-tetraoxa-7 ,16-diazacyclooctadec-7-yl]-dimethylamino-difluoro-phosphoranyl]-N-met hyl-methanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



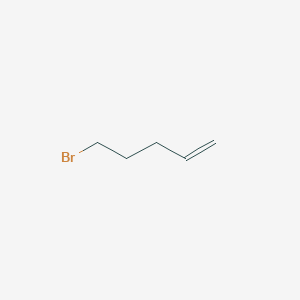
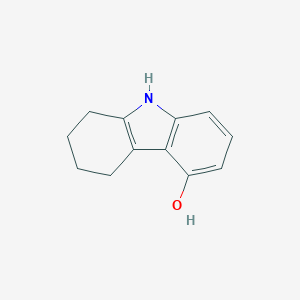
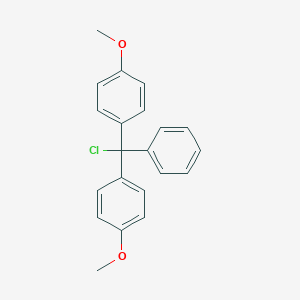
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
